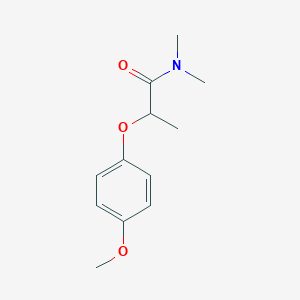![molecular formula C16H19N3O B5310873 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its ability to modulate the cGMP signaling pathway and its potential therapeutic applications.
Mécanisme D'action
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline acts as a potent inhibitor of sGC by binding to the heme group of the enzyme, thereby preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have a variety of biochemical and physiological effects, including the modulation of smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to regulate cardiovascular function, inflammation, and neuronal signaling. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used to investigate the role of cGMP signaling in various physiological and pathological processes, such as hypertension, atherosclerosis, and erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has several advantages for laboratory experiments, including its high potency and specificity for sGC inhibition. It has also been shown to be stable in solution and can be easily synthesized. However, 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has some limitations, including its potential toxicity and the fact that it may have off-target effects on other enzymes or signaling pathways.
Orientations Futures
There are several future directions for research on 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, including the investigation of its potential therapeutic applications in various diseases and disorders. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline and its effects on other signaling pathways in the body.
Méthodes De Synthèse
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline can be synthesized using various methods, including the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Applications De Recherche Scientifique
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used extensively in scientific research to investigate the role of cGMP signaling in various physiological and pathological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has also been used to study the effects of cGMP signaling on cardiovascular function, inflammation, and neuronal signaling.
Propriétés
IUPAC Name |
8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUATCUTBHASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310865.png)


![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)